molecular formula C9H7F3O3 B6267532 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid CAS No. 1695723-78-4

4-(2,2-difluoroethoxy)-2-fluorobenzoic acid

Cat. No.: B6267532
CAS No.: 1695723-78-4
M. Wt: 220.1
InChI Key:
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Description

4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a difluoroethoxy group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid typically involves the introduction of the difluoroethoxy group and the fluorine atom onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction, where a suitable benzoic acid derivative is reacted with a difluoroethoxy reagent under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques such as crystallization or chromatography ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity. The difluoroethoxy group may also contribute to the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid is unique due to its specific combination of a difluoroethoxy group and a fluorine atom on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid involves the reaction of 2-fluorobenzoic acid with 2,2-difluoroethanol in the presence of a dehydrating agent to form the intermediate 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid. The intermediate is then purified to obtain the final product.", "Starting Materials": [ "2-fluorobenzoic acid", "2,2-difluoroethanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Step 1: 2-fluorobenzoic acid is reacted with 2,2-difluoroethanol in the presence of a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) to form the intermediate 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid.", "Step 2: The intermediate is purified using techniques such as recrystallization or column chromatography to obtain the final product, 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid." ] }

CAS No.

1695723-78-4

Molecular Formula

C9H7F3O3

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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